molecular formula C22H17BrN2O B11090164 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one

6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one

Cat. No.: B11090164
M. Wt: 405.3 g/mol
InChI Key: XOKDIAQXENWDNU-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one is a complex organic compound with a unique structure that includes a bromophenyl group and a tetrahydrobenzo[c][1,7]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one
  • 6-(4-fluorophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one
  • 6-(4-methylphenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one

Uniqueness

The uniqueness of 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one lies in its bromophenyl group, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, the bromine atom may enhance certain properties, such as binding affinity to molecular targets or stability under specific conditions.

Properties

Molecular Formula

C22H17BrN2O

Molecular Weight

405.3 g/mol

IUPAC Name

6-(4-bromophenyl)-6,8,9,10-tetrahydro-5H-benzo[c][1,7]phenanthrolin-7-one

InChI

InChI=1S/C22H17BrN2O/c23-14-8-6-13(7-9-14)21-20-15(3-1-5-19(20)26)16-10-11-18-17(22(16)25-21)4-2-12-24-18/h2,4,6-12,21,25H,1,3,5H2

InChI Key

XOKDIAQXENWDNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(NC3=C2C=CC4=C3C=CC=N4)C5=CC=C(C=C5)Br)C(=O)C1

Origin of Product

United States

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